![molecular formula C19H18N2O3S B2439557 methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 318234-06-9](/img/structure/B2439557.png)

methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

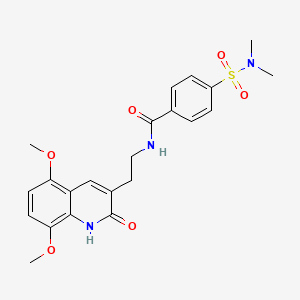

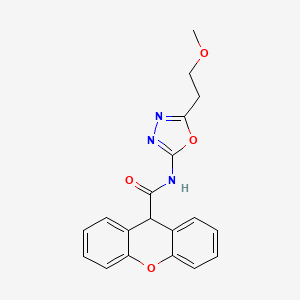

“Methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate” is an organic compound with the CAS Number: 318234-06-9 . It has a molecular weight of 354.43 and its IUPAC name is methyl 2- { [4- (hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18N2O3S/c1-21-18 (25-16-11-7-6-10-14 (16)19 (23)24-2)15 (12-22)17 (20-21)13-8-4-3-5-9-13/h3-11,22H,12H2,1-2H3 . This indicates that the compound contains a pyrazole ring with a hydroxymethyl group at the 4-position, a methyl group at the 1-position, and a phenyl group at the 3-position. The pyrazole ring is linked to a benzenecarboxylate group via a sulfanyl group .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 184 - 186°C .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research has led to the synthesis of novel derivatives involving the core structure related to Methyl 2-{[4-(Hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate. For instance, Zheng et al. (2010) synthesized a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. Their preliminary biological evaluation showed that some compounds could suppress A549 lung cancer cell growth through cell cycle arrest and autophagy Zheng, L.-W., Zhu, J., Zhao, B., Huang, Y., Ding, J., & Miao, J.-Y. (2010). European Journal of Medicinal Chemistry.

Catalytic Applications

In the realm of catalysis, Tayebi et al. (2011) employed sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, showcasing the versatility of sulfanyl compounds in facilitating chemical transformations Tayebi, S., Baghernejad, M., Saberi, D., & Niknam, K. (2011). Chinese Journal of Catalysis.

Synthesis of Heterocyclic Compounds

Further extending the chemical utility, Baeva et al. (2019) reported the synthesis of ethyl 2-[(alkylsulfanyl)methyl]-3-oxobutanoates, leading to the formation of pyrazol-3-ones, demonstrating the role of sulfanyl compounds in generating heterocyclic structures with potential biological activity Baeva, L. A., Nugumanov, R. M., Biktasheva, L., Nugumanov, T. R., & Fatykhov, A. A. (2019). Russian Journal of Organic Chemistry.

Antimicrobial Activity

The exploration of antimicrobial properties is also a significant area of application. El‐Emary et al. (2002) detailed the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, highlighting the antimicrobial potential of compounds derived from similar chemical frameworks El‐Emary, T., Al-muaikel, N., & Moustafa, O. S. (2002). Phosphorus, Sulfur, and Silicon and the Related Elements.

Advanced Material Synthesis

Additionally, the synthesis of advanced materials utilizing the structural motifs similar to Methyl 2-{[4-(Hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate has been reported. Vasin et al. (2015) focused on the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, showcasing the adaptability of these chemical structures in creating materials with potentially unique properties Vasin, V., Razin, V. V., Bezrukova, E., Korovin, D., Petrov, P. S., & Somov, N. V. (2015). Russian Journal of Organic Chemistry.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing mouth .

Propriétés

IUPAC Name |

methyl 2-[4-(hydroxymethyl)-2-methyl-5-phenylpyrazol-3-yl]sulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-21-18(25-16-11-7-6-10-14(16)19(23)24-2)15(12-22)17(20-21)13-8-4-3-5-9-13/h3-11,22H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIKWIDDNYIGJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2439478.png)

![2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2439484.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)

![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439488.png)

![5-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2439490.png)

![4-{5-[(Dimethylamino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2439491.png)

![2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2439496.png)